SU 5205 - 3476-86-6; 90828-17-4

SU 5205

Catalog Number: EVT-3081488
CAS Number: 3476-86-6; 90828-17-4
Molecular Formula: C15H10FNO
Molecular Weight: 239.249
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

SU 5205, also known as 3-[4'-fluorobenzylidene]indolin-2-one, is a synthetic compound primarily recognized for its role as an inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR2). This receptor is crucial in angiogenesis, the process through which new blood vessels form from pre-existing vessels, making SU 5205 a significant compound in cancer research and therapeutic development. Its chemical structure allows it to interact effectively with VEGFR2, exhibiting an inhibitory concentration (IC50) of approximately 9.6 µM, which indicates its potency in blocking receptor activity .

Source and Classification

SU 5205 is classified under organic compounds, specifically as an indole derivative. It is synthesized through specific chemical reactions involving indolin-2-one and 4-fluorobenzaldehyde. The compound is cataloged under the Chemical Abstracts Service number 3476-86-6, which facilitates its identification in scientific literature and databases .

Synthesis Analysis

Methods and Technical Details

The synthesis of SU 5205 typically involves a condensation reaction between indolin-2-one and 4-fluorobenzaldehyde. This reaction is usually catalyzed by a base such as sodium hydroxide or potassium carbonate, conducted in solvents like ethanol or methanol. The reaction conditions include heating the mixture to reflux for several hours to ensure complete conversion into the desired product.

Industrial Production: In an industrial context, the synthesis of SU 5205 follows similar routes but is optimized for higher yield and purity. Techniques such as recrystallization or column chromatography are employed for purification to meet research-grade standards.

Chemical Reactions Analysis

Reactions and Technical Details

SU 5205 participates in various chemical reactions:

  • Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide to yield corresponding oxides.
  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can convert SU 5205 into reduced forms.
  • Substitution: The fluorine atom in the benzylidene group can undergo substitution reactions under appropriate conditions, allowing for the introduction of other functional groups.

These reactions highlight SU 5205's versatility in synthetic chemistry, enabling modifications that may enhance its biological properties.

Mechanism of Action

The mechanism of action of SU 5205 primarily involves its competitive inhibition of VEGFR2. By binding to the receptor's active site, it prevents the binding of vascular endothelial growth factor, thereby inhibiting downstream signaling pathways that promote endothelial cell proliferation and angiogenesis. This property makes it a candidate for therapeutic applications in cancer treatment, where angiogenesis plays a critical role in tumor growth and metastasis .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: SU 5205 typically appears as a powder or liquid.
  • Purity: Commercially available forms often have a purity level exceeding 97%.
  • Storage Conditions: It should be stored in tightly closed containers to prevent moisture absorption.

Chemical Properties

  • Solubility: It is soluble in common organic solvents like ethanol and methanol.
  • Stability: The compound remains stable under standard laboratory conditions but should be protected from extreme temperatures and light.

These properties are crucial for handling and application in laboratory settings .

Applications

SU 5205 has a broad range of applications in scientific research:

  • Chemistry: It serves as a model compound for studying inhibition mechanisms related to VEGFR2.
  • Biology: Investigated for effects on endothelial cell proliferation and angiogenesis.
  • Medicine: Explored as a potential therapeutic agent for cancer treatment due to its anti-angiogenic properties.
  • Drug Development: Utilized in developing new drugs targeting VEGFR2 pathways, contributing to advancements in cancer therapies .
Molecular Pharmacology of SU 5205 as a VEGFR2 Inhibitor

Target Identification and Validation in Angiogenic Signaling Pathways

SU5205 (3-[4'-fluorobenzylidene]indolin-2-one) is a well-characterized inhibitor targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2/FLK-1/KDR), a critical receptor tyrosine kinase in tumor angiogenesis. VEGFR2 activation by VEGF ligands triggers downstream signaling cascades (e.g., PI3K/AKT, PLCγ/PKC, RAS/RAF/MEK/ERK), promoting endothelial cell proliferation, migration, and vascular permeability [2] [6] [10]. SU5205 inhibits VEGFR2 kinase activity with a half-maximal inhibitory concentration (IC50) of 9.6 μM in cell-free assays, and reduces VEGF-induced endothelial mitogenesis (IC50 = 5.1 μM) [1] [7] [9]. This places SU5205 as a moderate-potency inhibitor compared to clinical agents like sunitinib or axitinib.

Target validation stems from its specific disruption of VEGFR2-dependent angiogenic pathways. In vitro, SU5205 suppresses ligand-induced chemoinvasion and tube formation in endothelial cells, confirming its functional antagonism of VEGF-driven angiogenesis [1] [5]. While SU5205 was historically explored as a radiotracer for positron emission tomography (PET) imaging of tumor angiogenesis, its moderate potency and metabolic instability limited translational utility [5]. Nevertheless, it remains a valuable tool compound for studying VEGFR2 signaling.

Table 1: Key Angiogenic Signaling Pathways Targeted by VEGFR2 Inhibitors

PathwayDownstream EffectorsBiological Role in AngiogenesisSU5205 Impact
PI3K/AKT/mTORAKT, mTOR, eNOSEndothelial cell survival, permeabilityInhibited via VEGFR2 blockade
PLCγ/PKCPKC, intracellular Ca2+Vascular permeability, vesicle traffickingDisrupted
RAS/RAF/MEK/ERKERK1/2, c-FosCell proliferation, migrationSuppressed
STAT3VEGF, Bcl-2Pro-survival signalingIndirectly inhibited

Sources: [2] [6] [10]

Mechanistic Insights into Kinase Selectivity and Binding Affinity

SU5205 exhibits moderate selectivity for VEGFR2 over related kinases, attributed to its structural interaction within the ATP-binding pocket. Comparative studies with semaxanib (SU5416), a structurally similar analog, reveal SU5205 is 87-fold less potent despite shared core pharmacophores (indolin-2-one) [5]. This disparity arises from key differences in hydrophobic interactions:

  • Suboptimal Hydrophobic Pocket Engagement: Molecular dynamics simulations show SU5205’s 4-fluorobenzylidene moiety experiences weaker van der Waals contacts with VEGFR2’s hydrophobic region compared to semaxanib’s 3,5-dimethylpyrrole group. This reduces binding stability [5].
  • Solvent Exposure: The binding pocket occupied by SU5205 exhibits higher solvent accessibility, diminishing ligand-receptor residence time [5].

Kinase profiling confirms SU5205’s primary affinity for VEGFR2, with limited activity against PDGFR or FGFR isoforms [1] [9]. This contrasts with multi-targeted inhibitors like sunitinib or cabozantinib, which concurrently inhibit VEGFR2, PDGFRβ, c-KIT, and MET [2] [6]. SU5205’s relative selectivity makes it a useful probe for isolating VEGFR2-specific effects in angiogenesis research.

Table 2: Structural and Potency Comparison of SU5205 and Semaxanib

ParameterSU5205Semaxanib (SU5416)Structural Basis
VEGFR2 IC509.6 μM0.11 μMFluorobenzylidene vs. dimethylpyrrole
Hydrophobic InteractionsModerate (weaker van der Waals)StrongSuboptimal pocket burial in SU5205
Solvent AccessibilityHighLowEnhanced dissociation kinetics for SU5205

Source: [5]

Role of Covalent vs. Non-Covalent Interactions in Target Engagement

SU5205 engages VEGFR2 exclusively through reversible, non-covalent interactions, distinguishing it from covalent kinase inhibitors (e.g., afatinib). Thermodynamic and structural analyses reveal:

  • Dominant van der Waals Forces: Molecular mechanics/generalized Born surface area (MM-GBSA) calculations attribute >70% of binding energy to van der Waals contacts within the hydrophobic pocket. Electrostatic contributions are minimal [5].
  • Hydrogen Bonding Absence: Unlike semaxanib, SU5205 lacks hydrogen bonds with VEGFR2’s hinge region (Cys917, Glu883), reducing affinity [5].
  • Halogen Bonding Potential: The fluorine atom on SU5205’s benzylidene group may form weak halogen bonds (2.5–5 kcal/mol) with backbone carbonyls, though this is less significant than hydrophobic stabilization [4] [5].

Non-covalent binding offers advantages:

  • Reduced Off-Target Risks: Avoids irreversible modification of cysteine/nucleophilic residues in non-target kinases.
  • Kinetic Reversibility: Permits transient pathway modulation, advantageous for physiological studies.However, it necessitates sustained drug exposure for efficacy, limiting therapeutic utility. The binding mode aligns with Type I kinase inhibitors, occupying the ATP site in the active DFG-in conformation [5] [8].

Table 3: Non-Covalent Interaction Forces in SU5205-VEGFR2 Binding

Interaction TypeEnergy ContributionMolecular DeterminantsBiological Consequence
Van der WaalsHigh (ΔG ~ -7.2 kcal/mol)Fluorobenzylidene–Leu840, Val848, Phe1047Primary stabilization
Halogen BondingLow (ΔG ~ -1.3 kcal/mol)Fluorine–Backbone carbonyl (Val899)Minor affinity enhancement
ElectrostaticNegligibleLack of ionic/charge-transfer interactionsLow target specificity
π-StackingAbsentNo aromatic groups in proximityN/A

Sources: [4] [5]

Properties

CAS Number

3476-86-6; 90828-17-4

Product Name

SU 5205

IUPAC Name

(3Z)-3-[(4-fluorophenyl)methylidene]-1H-indol-2-one

Molecular Formula

C15H10FNO

Molecular Weight

239.249

InChI

InChI=1S/C15H10FNO/c16-11-7-5-10(6-8-11)9-13-12-3-1-2-4-14(12)17-15(13)18/h1-9H,(H,17,18)/b13-9-

InChI Key

QIERHADIMMFZNE-LCYFTJDESA-N

SMILES

C1=CC=C2C(=C1)C(=CC3=CC=C(C=C3)F)C(=O)N2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.